molecular formula C13H12N2O2S B8294999 2-(4-Isopropoxyphenoxy)-1,3-thiazole-5-carbonitrile

2-(4-Isopropoxyphenoxy)-1,3-thiazole-5-carbonitrile

Cat. No.: B8294999
M. Wt: 260.31 g/mol
InChI Key: VEILUQUFHIHCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropoxyphenoxy)-1,3-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenoxy)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C13H12N2O2S/c1-9(2)16-10-3-5-11(6-4-10)17-13-15-8-12(7-14)18-13/h3-6,8-9H,1-2H3

InChI Key

VEILUQUFHIHCFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 1A (1.18 g, 7.75 mmol) in N,N-dimethylformamide (50 mL) was added potassium carbonate (1.1 g, 7.96 mmol), 2-chlorothiazole-5-carbonitrile (CAS 51640-36-9, 1.12 g, 7.75 mmol) and then the reaction was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate (100 mL) and washed with water (3×50 mL) and brine (50 mL). The organics were dried over magnesium sulfate, filtered, and evaporated. The product was purified via silica-gel column chromatography using dichloromethane as the eluent. The title compound was obtained as white solid (2.0 g), 1H NMR (300 MHz, CDCl3) δ ppm 7.76 (s, 1H) 7.12-7.23 (m, 2H) 6.87-7.00 (m, 2H) 4.44-4.65 (heptet, J=6.25 Hz, 1H) 1.36 (d, J=6.25 Hz, 6H), MS (DCI): m/z 261 (M+H)+.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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